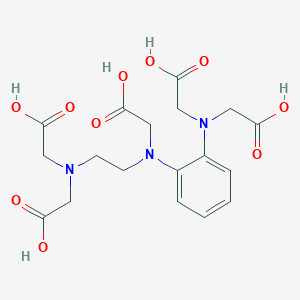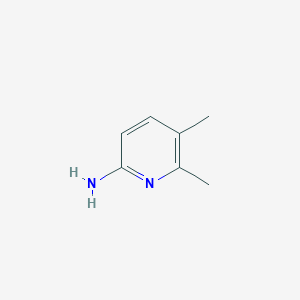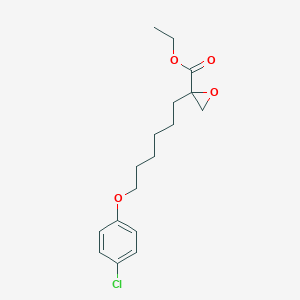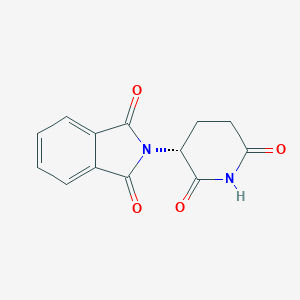
亚苯基乙烯三胺五乙酸
描述
Phenyleneethylenetriamine pentaacetic acid is a biochemical reagent used in various scientific research applications. It is known for its ability to act as a chelating agent, binding to metal ions and facilitating their removal or manipulation in various chemical processes. The compound has a molecular formula of C₁₈H₂₃N₃O₁₀ and a molecular weight of 441.39 g/mol .
科学研究应用
Phenyleneethylenetriamine pentaacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage within biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in industrial processes that require the removal or manipulation of metal ions.
作用机制
Target of Action
Phenyleneethylenetriamine pentaacetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid . Its primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body due to their radioactive properties .
Mode of Action
DTPA works by sequestering these metal ions and forming highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then eliminated from the body through glomerular filtration into the urine .
Biochemical Pathways
The biochemical pathways affected by DTPA primarily involve the binding and removal of radionuclides from the body . By forming stable complexes with these radionuclides, DTPA prevents them from interacting with biological molecules and causing harm . The downstream effects of this action include a reduction in the harmful effects of radiation exposure .
Pharmacokinetics
The pharmacokinetics of DTPA involve its distribution throughout the body, where it binds to radionuclides, and its subsequent elimination through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTPA contribute to its bioavailability and its effectiveness in removing radionuclides from the body .
Result of Action
The result of DTPA’s action is the removal of harmful radionuclides from the body, thereby reducing the risk of radiation exposure . This is achieved through the formation of stable DTPA-radionuclide complexes that are excreted in the urine .
Action Environment
The action of DTPA can be influenced by various environmental factors. For instance, the presence of other metal ions in the body can affect the binding affinity of DTPA . Additionally, the pH value and temperature can impact the yield of the chelation process . DTPA has been shown to be effective in vitro and has good stability, being resistant to degradation by acids .
生化分析
Biochemical Properties
Phenyleneethylenetriamine pentaacetic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. This chelation process is vital for removing metal ions from biological systems, thereby preventing metal-induced toxicity . The compound’s interaction with biomolecules such as human serum proteins facilitates the removal of radionuclides from the body .
Cellular Effects
Phenyleneethylenetriamine pentaacetic acid influences various cellular processes by chelating metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to metal ions, it can alter the availability of these ions for cellular processes, thereby impacting cell function . This compound has been shown to bind to human serum proteins, enhancing its ability to remove metal ions from cells and tissues .
Molecular Mechanism
At the molecular level, phenyleneethylenetriamine pentaacetic acid exerts its effects through chelation. It forms stable complexes with metal ions, preventing these ions from participating in harmful biochemical reactions . This chelation process can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity . Additionally, the compound can influence gene expression by modulating the levels of metal ions that act as transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyleneethylenetriamine pentaacetic acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its chelation activity may decrease over time if the compound is exposed to conditions that promote degradation or if it forms irreversible complexes with metal ions . Long-term studies have shown that phenyleneethylenetriamine pentaacetic acid can maintain its chelation activity, but its effectiveness may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of phenyleneethylenetriamine pentaacetic acid vary with different dosages in animal models. At low doses, the compound effectively chelates metal ions without causing significant toxicity . At high doses, it may exhibit toxic effects due to the excessive removal of essential metal ions from the body . Studies have shown that there is a threshold dose beyond which the compound’s chelation activity can lead to adverse effects, including disruption of normal cellular functions and metabolic processes .
Metabolic Pathways
Phenyleneethylenetriamine pentaacetic acid is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate the levels of metal ions in cells and tissues . By chelating metal ions, the compound can influence metabolic flux and alter the levels of metabolites involved in metal ion metabolism . This interaction is crucial for maintaining the balance of metal ions and preventing metal-induced toxicity .
Transport and Distribution
Within cells and tissues, phenyleneethylenetriamine pentaacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can effectively chelate metal ions . The distribution of the compound is influenced by its binding affinity to different biomolecules, which determines its accumulation in various tissues .
Subcellular Localization
Phenyleneethylenetriamine pentaacetic acid is localized to specific subcellular compartments where it exerts its chelation activity . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to organelles such as the cytoplasm, mitochondria, and nucleus . This subcellular localization is essential for the compound’s function, as it allows for the targeted removal of metal ions from critical cellular sites .
准备方法
Synthetic Routes and Reaction Conditions
Phenyleneethylenetriamine pentaacetic acid can be synthesized through a multi-step process involving the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis and subsequent reaction with chloroacetic acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of phenyleneethylenetriamine pentaacetic acid involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form .
化学反应分析
Types of Reactions
Phenyleneethylenetriamine pentaacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
相似化合物的比较
Phenyleneethylenetriamine pentaacetic acid is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to form more stable complexes with certain metal ions, making it particularly useful in applications where high stability is required. Similar compounds include:
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA) .
属性
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOMSGHPGOZGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400361 | |
| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126736-75-2 | |
| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)










